2-(6-Fluorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
The compound “2-(6-Fluorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a complex organic molecule that contains a benzofuran ring and a dioxaborolane ring. The benzofuran ring is a heterocyclic compound that is ubiquitous in nature and has strong biological activities . The dioxaborolane ring is a boron-containing compound that is often used in organic synthesis.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzofuran ring and a dioxaborolane ring. The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been synthesized and structurally characterized through various spectroscopic methods such as FT-IR, NMR, and MS, as well as X-ray diffraction. The molecular structures of similar compounds have been optimized using Density Functional Theory (DFT) and compared with X-ray diffraction values, showing consistency between the DFT-optimized molecular structure and the crystal structure determined by single-crystal X-ray diffraction (Wu et al., 2021).
Application in Fluorescence Probes
- Boronate ester fluorescence probes incorporating variants of the compound have been synthesized for the detection of hydrogen peroxide. These compounds exhibit distinct fluorescence responses, demonstrating their potential in bioanalytical applications (Lampard et al., 2018).
Utility in Polymer Synthesis
- The compound has been used in the synthesis of novel polymers. For instance, conjugated polymers containing 1,3,4,6-tetraarylated pyrrolo[3,2-b]pyrrole-2,5-dione units in the main chain, which exhibit deeply colored properties, have been synthesized using a palladium-catalyzed polycondensation process. These polymers are soluble in common organic solvents and have applications in materials science (Welterlich et al., 2012).
Development of Organic Solar Cells
- The compound is used in the synthesis of copolymers for organic solar cell applications. These copolymers show thermal stability and a narrow optical band gap, suitable for use in organic solar cells. The synthesis method employed avoids non-selective bromination, enhancing the efficiency of the process (Meena et al., 2018).
Future Directions
properties
IUPAC Name |
2-(6-fluoro-1-benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BFO3/c1-13(2)14(3,4)19-15(18-13)12-7-9-5-6-10(16)8-11(9)17-12/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKXSJLCXJBUPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(O2)C=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Fluorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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